1-(2-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
Description
1-(2-Fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid (CAS: 1038738-52-1) is a cyclopenta-fused pyrazole derivative with a molecular formula of C₁₄H₁₃FN₂O₂ and a molecular weight of 260.26 g/mol . The compound features a bicyclic cyclopenta[c]pyrazole core substituted with a carboxylic acid group at position 3 and a 2-fluoro-5-methylphenyl group at position 1. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its synthesis typically involves multi-step reactions, including cyclocondensation and functional group modifications, as seen in related pyrazole derivatives .
Properties
IUPAC Name |
1-(2-fluoro-5-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-8-5-6-10(15)12(7-8)17-11-4-2-3-9(11)13(16-17)14(18)19/h5-7H,2-4H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUOGMWQTGNMMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N2C3=C(CCC3)C(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1038738-52-1 | |
| Record name | 1-(2-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively. Leishmaniasis and malaria are communicable diseases affecting more than 500 million people worldwide.
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy.
Biological Activity
1-(2-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- Molecular Formula : C13H11FN2O2
- SMILES Notation : C1CC2=C(C1)N(N=C2C(=O)O)C3=CC=CC=C3F
The structural features include a cyclopentapyrazole core with a carboxylic acid functional group, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds with a pyrazole structure often exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific activities of this compound are summarized below.
Anticancer Activity
Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated the ability to induce apoptosis in various cancer cell lines.
Case Study :
A recent study evaluated several pyrazole derivatives for their anticancer potential. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is linked to its ability to inhibit nitric oxide production in macrophages. In vitro assays have shown that similar compounds can significantly reduce inflammatory markers.
Research Findings :
In a study involving RAW 264.7 cells treated with lipopolysaccharides (LPS), derivatives showed a marked decrease in nitric oxide levels, suggesting their utility in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored. Compounds structurally related to this compound were evaluated against various bacterial strains.
Findings :
One derivative exhibited potent antibacterial activity with minimal inhibitory concentration (MIC) values lower than those of standard antibiotics like gentamicin . This suggests that the compound may serve as a lead structure for developing new antimicrobial agents.
Data Table: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry Applications
1. Anti-inflammatory Activity
Research indicates that derivatives of cyclopenta[c]pyrazoles exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have been studied as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. A study reported that specific pyrazole derivatives demonstrated IC50 values in the low micromolar range against COX-2, suggesting potential therapeutic use in treating inflammatory diseases .
2. Anticancer Properties
The compound has also been investigated for its anticancer effects. Pyrazole derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth. A notable case study involved the synthesis of a related pyrazole compound that exhibited selective cytotoxicity against human cancer cell lines, indicating a promising avenue for cancer therapy .
3. PDE Inhibition
Phosphodiesterase (PDE) inhibitors are crucial in treating various conditions such as asthma and erectile dysfunction. Research has identified certain pyrazole derivatives as effective PDE4B inhibitors, which could lead to new treatments for respiratory diseases . The structural modifications in compounds like 1-(2-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid may enhance their inhibitory activity.
Data Tables
| Application | Activity | IC50 Value | Reference |
|---|---|---|---|
| Anti-inflammatory | COX-2 inhibition | Low micromolar | |
| Anticancer | Induction of apoptosis | Varies by cell line | |
| PDE Inhibition | PDE4B inhibition | Not specified |
Case Studies
Case Study 1: Anti-inflammatory Effects
A study on a related pyrazole compound demonstrated significant inhibition of COX-2 activity in vitro. The researchers synthesized various analogs and tested their efficacy using enzyme assays, revealing that modifications at the phenyl ring significantly affected potency.
Case Study 2: Anticancer Activity
In another investigation, researchers evaluated the cytotoxic effects of a series of pyrazole derivatives on different cancer cell lines. The results indicated that certain structural features were critical for enhancing anticancer activity, with some compounds achieving over 70% cell death at micromolar concentrations.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Physicochemical Properties
- Halogenation: Fluorine and chlorine atoms influence electronic properties. For example, the 4-chloro-2-fluorophenyl analog (CAS 1152536-23-6) exhibits a higher molecular weight (280.69 vs.
- Methyl vs. Ethyl Groups : The target compound’s 5-methyl group balances lipophilicity and solubility, whereas the 4-ethylphenyl derivative (CAS 926204-51-5) is more hydrophobic, favoring membrane permeability .
Commercial Availability and Research Use
The target compound is available from suppliers like Chemlyte Solutions (CAS 1038738-52-1) for research purposes, with prices ranging from $248–$510 per gram depending on scale . Related analogs are similarly accessible, enabling structure-activity relationship (SAR) studies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 1-(2-fluoro-5-methylphenyl)-cyclopenta[c]pyrazole-3-carboxylic acid?
- The compound can be synthesized via cyclocondensation reactions using ethyl acetoacetate and aryl hydrazines, followed by Suzuki-Miyaura cross-coupling to introduce the 2-fluoro-5-methylphenyl moiety. Palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids are typically used in inert solvents like DMF under deoxygenated conditions . Post-synthetic hydrolysis of ester intermediates (e.g., ethyl esters) yields the carboxylic acid derivative .
Q. How is the compound characterized to confirm its structural integrity and purity?
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Assign signals for the cyclopenta[c]pyrazole core, fluorine substituents, and aromatic protons .
- IR Spectroscopy : Confirm the presence of carboxylic acid (-COOH) and C-F stretches .
- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or HRMS .
Q. What are the recommended storage conditions and safety protocols for handling this compound?
- Store in sealed containers under dry conditions at 2–8°C to prevent hydrolysis or degradation . Use PPE (gloves, goggles) due to acute toxicity (H301: toxic if swallowed) and ensure proper ventilation to avoid inhalation .
Q. What solvents are suitable for solubility testing, and how does structural modification influence solubility?
- Test polar aprotic solvents (DMF, DMSO) and alcohols (methanol, ethanol). The carboxylic acid group enhances solubility in basic aqueous media (e.g., NaHCO₃), while fluorinated aryl groups may reduce polarity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in large-scale syntheses?
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ with ligands) for coupling efficiency .
- Solvent Optimization : Evaluate mixtures like DMF/H₂O or THF/H₂O for solubility and reaction kinetics .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times and byproduct formation .
Q. How do structural modifications (e.g., substituent variations) affect bioactivity in target studies?
- SAR Strategies :
- Replace the 2-fluoro-5-methylphenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) substituents to modulate receptor binding .
- Introduce bioisosteres (e.g., tetrazoles for carboxylic acids) to enhance metabolic stability .
Q. How can discrepancies in reported melting points or spectral data be resolved?
- Purity Assessment : Use HPLC (C18 columns, acetonitrile/water gradients) to detect impurities .
- Polymorph Screening : Recrystallize from different solvents (e.g., ethanol vs. ethyl acetate) to isolate stable crystalline forms .
- Inter-lab Validation : Cross-reference NMR data with standardized samples (e.g., using TMS as an internal reference) .
Q. What in vitro assays are suitable for evaluating the compound’s enzyme inhibition potential?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
